Butanedioic acid monoammonium salt

描述

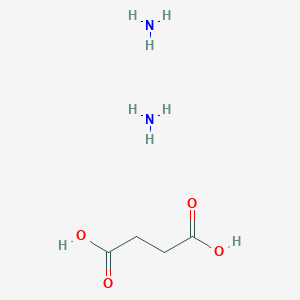

Butanedioic acid monoammonium salt, also known as butanedioic acid diammonium salt, is a white crystalline compound with the molecular formula C₄H₁₂N₂O₄ and a molecular weight of 152.15 g/mol . It is highly soluble in water and is commonly used in various industrial and scientific applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Butanedioic acid monoammonium salt can be synthesized by neutralizing succinic acid with ammonia. The reaction typically involves dissolving succinic acid in water and gradually adding ammonia until the pH reaches a neutral level. The resulting solution is then evaporated to obtain diammonium succinate crystals .

Industrial Production Methods: In industrial settings, diammonium succinate is often produced through microbial fermentation. Specific bacteria, such as Actinobacillus succinogenes and Escherichia coli, are used to ferment renewable biomass, producing succinic acid. The succinic acid is then neutralized with ammonia to form diammonium succinate .

化学反应分析

Types of Reactions: Butanedioic acid monoammonium salt undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form fumaric acid.

Reduction: It can be reduced to form succinic acid.

Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Fumaric acid.

Reduction: Succinic acid.

Substitution: Halogenated succinate derivatives.

科学研究应用

Pharmaceutical Applications

Anticonvulsant Properties : Historically, ammonium succinate has been used as an anticonvulsant medication. Its efficacy in treating seizures was noted in the 19th century, indicating its potential for therapeutic use in neurology .

Biologically Active Substances : The compound is utilized in the synthesis of biologically active substances. It serves as a precursor in various pharmaceutical formulations, enhancing the bioavailability of active ingredients due to its solubility properties .

Veterinary Medicine : In veterinary applications, ammonium succinate is included in formulations aimed at treating metabolic disorders in livestock. Its role as a metabolic enhancer helps improve animal health and productivity .

Agricultural Applications

Soil Amendment : Butanedioic acid monoammonium salt acts as a nitrogen source in fertilizers. Its slow-release properties make it suitable for enhancing soil fertility without causing nutrient leaching, thus promoting sustainable agricultural practices .

Plant Growth Regulator : Research indicates that ammonium succinate can stimulate plant growth by enhancing root development and nutrient uptake. This application is particularly beneficial in horticulture and crop production .

Food Technology

Food Additive : The compound is recognized for its use as a food additive. It can function as a flavor enhancer or acidity regulator, contributing to the overall sensory profile of food products. Its safety as a food ingredient has been evaluated under various regulatory frameworks .

Preservative Role : Ammonium succinate exhibits antimicrobial properties, making it useful in extending the shelf life of perishable food items by inhibiting microbial growth .

Chemical Industry

Intermediate for Synthesis : In the chemical industry, this compound serves as an intermediate in the synthesis of other chemicals, including polymers and biodegradable plastics. Its role in producing environmentally friendly materials aligns with current trends towards sustainability .

Case Studies

作用机制

Butanedioic acid monoammonium salt exerts its effects through various molecular pathways. In biological systems, it participates in the tricarboxylic acid cycle, where it is converted to fumaric acid by the enzyme succinate dehydrogenase. This conversion is crucial for cellular respiration and energy production .

相似化合物的比较

Butanedioic acid monoammonium salt is unique compared to other similar compounds due to its dual ammonium groups, which enhance its solubility and reactivity. Similar compounds include:

Succinic acid: The parent compound of diammonium succinate.

Ammonium succinate: A related compound with a single ammonium group.

Fumaric acid: An oxidized form of succinic acid

This compound stands out due to its versatility in various chemical reactions and its wide range of applications in different fields.

生物活性

Butanedioic acid monoammonium salt, also known as diammonium succinate, is a compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and industry.

This compound is derived from succinic acid and consists of two ammonium groups attached to the butanedioic acid backbone. Its chemical structure allows it to participate in numerous biochemical reactions, particularly in metabolic pathways.

Target of Action

The compound primarily targets biochemical pathways in living organisms. It interacts with its targets through ionization in aqueous solutions, where it can release hydrogen ions (H+) and form succinate ions (CH₂(COO)₂⁻) .

Biochemical Pathways

As an intermediate in several metabolic pathways, this compound is particularly relevant in the tricarboxylic acid (TCA) cycle. This cycle is crucial for energy production in aerobic organisms .

Pharmacokinetics

This compound is highly soluble in water, suggesting it can be readily absorbed and distributed throughout biological systems. Its solubility enhances its potential bioavailability and efficacy in various applications .

Biological Effects

The biological activity of this compound has been studied extensively:

- Cellular Effects : Research indicates that monoammonium salts can be used to construct proton-conductive hydrogel membranes for fuel cell applications, highlighting their versatility beyond traditional biochemical roles .

- Metabolic Impact : The compound's relationship with succinic acid suggests it may influence metabolic processes, including energy production and biosynthesis of other vital compounds .

Case Studies and Research Findings

Several studies have investigated the effects and applications of this compound:

- Metabolic Engineering : A study involving Mannheimia succiniciproducens demonstrated high rates of succinate production under specific conditions, emphasizing the importance of this compound in microbial fermentation processes .

- Therapeutic Potential : Research has explored the potential therapeutic properties of diammonium succinate, particularly its role as a component in drug formulations .

- Industrial Applications : The compound is utilized in the production of biodegradable plastics and solvents, showcasing its significance in sustainable industrial practices .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Type | Solubility | Biological Role |

|---|---|---|---|

| Butanedioic Acid | Dicarboxylic Acid | Moderate | Central metabolite in TCA cycle |

| Ammonium Succinate | Monoammonium Salt | High | Intermediate in metabolic pathways |

| Fumaric Acid | Unsaturated Dicarboxylic Acid | Moderate | Precursor for various biochemical reactions |

属性

CAS 编号 |

15574-09-1 |

|---|---|

分子式 |

C4H9NO4 |

分子量 |

135.12 g/mol |

IUPAC 名称 |

azanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |

InChI 键 |

ZBALFGIGLVIXBV-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)O.N.N |

规范 SMILES |

C(CC(=O)[O-])C(=O)O.[NH4+] |

Key on ui other cas no. |

15574-09-1 |

Pictograms |

Irritant |

同义词 |

1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of diammonium succinate?

A1: Diammonium succinate (NH₄)₂C₄H₄O₄ crystallizes in the monoclinic system with the space group P2₁/c. The unit cell dimensions are a = 3.897(1) Å, b = 7.819(1) Å, c = 11.945(2) Å, and β = 92.88(2)°. The crystal structure exhibits distinct layers, leading to perfect cleavage along the (102) plane. []

Q2: How can diammonium succinate be used in the production of succinic acid?

A2: Diammonium succinate serves as a key intermediate in a highly efficient process for producing pure succinic acid. [] Reacting diammonium succinate with a sulfate ion source, such as ammonium bisulfate or sulfuric acid, at a sufficiently low pH yields succinic acid and ammonium sulfate. This method minimizes reagent use and waste byproducts. The generated ammonium sulfate can be thermally cracked back into ammonia and ammonium bisulfate, allowing for internal recycling within the process. []

Q3: Can diammonium succinate be used to synthesize other compounds?

A3: Yes, diammonium succinate can be utilized as a starting material to produce diester succinate. [] This method involves reacting diammonium succinate with an esterifying agent in a reactor containing a solid acid catalyst. This process results in a high-purity (>99.8%) dimethyl succinate crude product, which can be further refined. []

Q4: What are the applications of diammonium succinate in analytical chemistry?

A4: Diammonium succinate, specifically the doubly ¹³C-labeled form, is valuable in solid-state NMR studies for determining structural information in polycrystalline and noncrystalline materials. [] When combined with single ¹³C labeling at a specific functional group, two-dimensional NMR techniques, like 2D exchange spectroscopy, can correlate the labeled bond direction with the functional group orientation. This approach helps elucidate the spatial relationships within the molecule. []

Q5: Does diammonium succinate have any biological activity?

A5: Research suggests that diammonium succinate can enhance the herbicidal efficacy of pelargonic acid, a natural fatty acid herbicide. [] In both greenhouse and field studies, diammonium succinate significantly improved pelargonic acid's effectiveness against various weed species, indicating potential for developing safer, non-selective herbicide formulations. []

Q6: Are there any known uses of diammonium succinate in attracting insects?

A6: Interestingly, diammonium succinate acts as an attractant for the walnut husk fly (Rhagoletis completa Cresson). [] While not as potent as ammonium carbonate, it exhibits comparable effectiveness in attracting this pest, showcasing its potential for monitoring and managing this agricultural pest. []

Q7: What analytical techniques are used to study diammonium succinate?

A7: Various analytical techniques are employed to study diammonium succinate. These include:

- X-ray crystallography: This technique provides detailed information about the crystal structure of the compound, including unit cell dimensions, space group, and atomic positions. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, is instrumental in studying the structure and dynamics of diammonium succinate in solid form. []

- Enthalpy of Formation Measurements: These measurements help understand the thermodynamic properties of the compound and its formation from constituent elements. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。